BenchChemオンラインストアへようこそ!

Phenamazoline

Imidazoline I1 receptor Radioligand binding Sympathomimetic

Procure Phenamazoline (CAS 501-62-2) for definitive I1 imidazoline receptor research. With sub-nanomolar I1 affinity (Ki=0.501 nM) and 140x weaker alpha-2 binding, it uniquely isolates I1 signaling, unlike other imidazolines. Its vasoconstrictor/vasodilator SAR inversion is ideal for biased ligand development. Ensure your studies are precise; choose a reference standard with a fully characterized, divergent receptor binding profile.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 501-62-2
Cat. No. B1622923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenamazoline
CAS501-62-2
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CNC2=CC=CC=C2
InChIInChI=1S/C10H13N3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-5,13H,6-8H2,(H,11,12)
InChIKeyFPZTYKLEJPXTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenamazoline (CAS 501-62-2) Procurement Guide: Sympathomimetic Imidazoline for Nasal Decongestion and Receptor Research


Phenamazoline (CAS 501-62-2) is a small-molecule imidazoline derivative and sympathomimetic agent, classified by the INN stem '-azoline' as an antazoline-derived local vasoconstrictor [1]. It exerts its primary pharmacological effect through stimulation of alpha-adrenergic receptors on vascular smooth muscle, resulting in vasoconstriction of nasal mucosa and relief of congestion [2]. The compound displays a distinct receptor binding profile, with notable affinity for imidazoline I1 and I2 binding sites in addition to alpha-2 adrenoceptors, as characterized in radioligand displacement assays [3].

Why Generic Imidazoline Substitution Cannot Replace Phenamazoline (CAS 501-62-2) in Specialized Research Applications


Despite shared imidazoline scaffolds, phenamazoline exhibits a receptor affinity profile that diverges significantly from both antihypertensive imidazolines (e.g., clonidine, moxonidine) and other nasal decongestant imidazolines (e.g., oxymetazoline, xylometazoline). Direct substitution with a generic imidazoline would confound experimental outcomes because phenamazoline's sub-nanomolar affinity for I1 imidazoline binding sites (Ki = 0.501 nM) [1] and its substantially weaker alpha-2 adrenoceptor binding (Ki = 72 nM) [2] represent a selectivity fingerprint not replicated by close structural analogs. Furthermore, the compound's unique structure-activity relationship—wherein its carbon analog acts as a vasodilator rather than a vasoconstrictor —underscores that minor molecular modifications can invert pharmacological function, rendering class-level assumptions invalid.

Phenamazoline (CAS 501-62-2): Quantitative Receptor Binding Differentiation Versus Imidazoline Comparators


Superior Affinity for I1 Imidazoline Binding Sites Compared to Clonidine and Moxonidine

Phenamazoline demonstrates sub-nanomolar affinity for the I1 imidazoline binding site (Ki = 0.501 nM in rat PC12 cells) [1], which is approximately 2-fold higher than the prototypical I1 ligand clonidine (Ki = 1.0 nM) [2] and 4.6-fold higher than the antihypertensive agent moxonidine (Ki = 2.3 nM) [2].

Imidazoline I1 receptor Radioligand binding Sympathomimetic

Reduced Alpha-2 Adrenoceptor Affinity: A Differentiating Feature from Antihypertensive Imidazolines

Phenamazoline exhibits substantially weaker binding to alpha-2 adrenoceptors (Ki = 72 nM in rat cortex) [1] compared to clonidine (Ki = 3.8 nM) [2], resulting in a 19-fold lower affinity. This contrasts sharply with the I1/I2 profile and may confer a different side-effect liability.

Alpha-2 adrenoceptor Selectivity ratio Off-target pharmacology

I2 Imidazoline Receptor Affinity: A Potential Differentiator from First-Generation Imidazolines

Phenamazoline binds to I2 imidazoline receptors in rabbit kidney membranes with Ki values of 32-33 nM [1], which is approximately 5.8-fold higher affinity than the I2 antagonist idazoxan (Ki = 186 nM) [2]. This I2 engagement may differentiate it from first-generation imidazoline decongestants that were not characterized for I2 activity.

Imidazoline I2 receptor MAO interaction Neuropharmacology

Unique Carbon Analog Structure-Activity Inversion Not Observed with Other Imidazolines

Phenamazoline is an antazoline derivative that was developed as a vasoconstrictor; however, its carbon analog (replacing the imidazoline nitrogen with carbon) acts as a vasodilator . This functional inversion upon minimal structural modification is not reported for commonly substituted imidazoline decongestants (e.g., oxymetazoline, xylometazoline).

Structure-activity relationship Vasoconstriction Molecular pharmacology

Recommended Research and Procurement Scenarios for Phenamazoline (CAS 501-62-2)


Imidazoline I1 Receptor Probe in Cardiovascular or Neuropharmacology Studies

Phenamazoline's sub-nanomolar I1 affinity (Ki = 0.501 nM) [1] makes it a valuable tool compound for investigating I1 imidazoline receptor-mediated signaling pathways. Its 19-fold lower affinity for alpha-2 adrenoceptors relative to clonidine [1] may help researchers dissect I1-specific effects with reduced alpha-2 confounding.

I2 Imidazoline Receptor Ligand for MAO Interaction or Neuroprotection Studies

With a Ki of 32-33 nM at I2 sites [1], phenamazoline provides a well-characterized I2 ligand for studies exploring I2 receptor function, monoamine oxidase modulation, or potential neuroprotective mechanisms.

Structure-Activity Relationship (SAR) Exploration in Imidazoline Medicinal Chemistry

The documented functional inversion between phenamazoline (vasoconstrictor) and its carbon analog (vasodilator) [1] offers a compelling starting point for SAR campaigns aimed at understanding the molecular determinants of imidazoline activity. Researchers seeking to develop biased ligands or tissue-selective vasoactive agents should consider phenamazoline as a key reference compound.

Reference Standard for Nasal Decongestant Imidazoline Selectivity Profiling

In head-to-head comparisons of topical decongestants, phenamazoline serves as a distinct imidazoline reference with a quantified binding profile at I1, I2, and alpha-2 receptors [1]. This enables robust benchmarking against newer analogs or formulation variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenamazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.